Me-Tetrazine-PEG4-amine HCl salt

Description

Overview of Bioorthogonal Reaction Principles and Criteria

For a chemical reaction to be classified as bioorthogonal, it must satisfy a stringent set of criteria to ensure its utility and reliability in a biological context. wikipedia.orgacs.org The fundamental principle is that the reacting partners must be mutually reactive and completely inert to the vast array of functional groups present in biological systems. numberanalytics.comwikipedia.org

Key criteria for a bioorthogonal reaction include:

Selectivity: The reaction must be highly specific, with the reactive partners exclusively coupling to each other, avoiding side reactions with endogenous molecules such as amines, thiols, or carboxylates. wikipedia.orgacs.org

Biocompatibility: The reagents and the resulting covalent bond must be non-toxic and not disrupt the normal physiology of the cell or organism. wikipedia.orgcreative-biolabs.com

Kinetics: The reaction must proceed at a reasonable rate, even at the low concentrations typical of biological systems, to ensure that the labeling occurs faster than metabolic degradation or clearance of the probe. wikipedia.orgacs.org

Stability: The newly formed covalent linkage must be stable under physiological conditions (pH, temperature) to allow for subsequent tracking and analysis. acs.org

Accessibility: The bioorthogonal functional groups should be easily installable into biomolecules of interest. aatbio.com

Significance of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition in Chemical Biology

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition that occurs between an electron-deficient diene and an electron-rich dienophile. creative-biolabs.com In the context of bioorthogonal chemistry, the most prominent example is the reaction between a 1,2,4,5-tetrazine (B1199680) (the electron-deficient component) and a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO) or norbornene (the electron-rich component). conju-probe.comnih.gov

The significance of the IEDDA reaction in chemical biology is immense, primarily due to its exceptionally fast reaction rates, which are among the fastest of all known bioorthogonal reactions. creative-biolabs.comillinois.edu This rapid kinetics allows for efficient labeling at very low concentrations, minimizing potential off-target effects and enabling the study of low-abundance biomolecules. creative-biolabs.comnih.gov The reaction mechanism involves a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder step that releases a molecule of dinitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product. creative-biolabs.comillinois.edu This reaction is catalyst-free, proceeding efficiently under mild, physiological conditions. creative-biolabs.comsigmaaldrich.com

The versatility of the IEDDA reaction allows for its use in a wide range of applications, including:

Biological Imaging: Attaching fluorescent probes to biomolecules for real-time visualization in living cells and organisms. creative-biolabs.comnih.gov

Drug Delivery: Conjugating drugs to targeting ligands like antibodies for site-specific delivery to tumors. creative-biolabs.comresearchgate.net

Biomaterials Science: Creating functionalized hydrogels and polymer networks. researchgate.netrsc.org

Historical Context and Evolution of Tetrazine Chemistry in Bioconjugation

The concept of the IEDDA reaction involving 1,2,4,5-tetrazines was first described in 1959. nih.gov However, its application as a tool for bioconjugation did not occur until nearly half a century later. In 2008, two independent research groups reported the use of the tetrazine ligation for modifying biomolecules, marking a pivotal moment in the evolution of bioorthogonal chemistry. creative-biolabs.comconju-probe.comnih.gov These initial reports demonstrated the reaction of tetrazines with strained dienophiles like trans-cyclooctenes and norbornenes, showcasing the reaction's remarkable speed and specificity. conju-probe.comnih.govresearchgate.net

Since these seminal publications, the field has rapidly expanded. numberanalytics.comnih.gov Research has focused on developing new tetrazine and dienophile variants with optimized properties, such as improved stability, faster kinetics, and fluorogenic capabilities. nih.govrsc.org For instance, "turn-on" fluorescent probes have been designed where a tetrazine quenches the fluorescence of a nearby dye; upon reaction with a dienophile, the quenching is relieved, leading to a significant increase in fluorescence signal. illinois.edunih.gov The development of genetically encoded dienophiles has further enabled site-specific protein labeling inside living cells. illinois.edu This continuous evolution has solidified the tetrazine-IEDDA ligation as an indispensable tool in chemical biology. researchgate.netrsc.org

Data and Findings

The Me-Tetrazine-PEG4-amine HCl salt is a heterobifunctional linker that embodies the principles discussed above. It contains a methyltetrazine moiety for participating in the IEDDA reaction and an amine group for conjugation to other molecules, separated by a hydrophilic PEG4 spacer.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1682653-79-7 | chemcd.comchemcd.com |

| Reactive Group 1 | Methyltetrazine | conju-probe.comconfluore.com.cn |

| Reactive Group 2 | Amine (as HCl salt) | chemcd.comchemcd.com |

| Linker | PEG4 (Polyethylene glycol, 4 units) | precisepeg.comruixibiotech.com |

| Reactivity | Reacts with strained alkenes (e.g., TCO, norbornene) | conju-probe.comresearchgate.net |

Table 2: Key Features of the Components

| Component | Function and Significance | Source |

|---|---|---|

| Methyltetrazine | The electron-deficient diene for the IEDDA reaction. Its reactivity can be tuned by substituents. | rsc.org |

| PEG4 Linker | A hydrophilic spacer that improves the solubility of the conjugate in aqueous biological media, reduces steric hindrance, and can minimize immunogenicity. | conju-probe.comprecisepeg.comnih.govaxispharm.com |

| Amine Group | A versatile functional handle that can be used to attach the tetrazine moiety to other molecules (e.g., proteins, drugs, or surfaces) via standard amine chemistry, such as amide bond formation. | nih.gov |

| HCl Salt | Enhances the stability and solubility of the amine-containing compound. | chemcd.com |

Table 3: Comparison of Bioorthogonal Reactions

| Reaction | Typical Diene/Dipole | Typical Dienophile/Dipolarophile | Key Advantages |

|---|---|---|---|

| Tetrazine Ligation (IEDDA) | 1,2,4,5-Tetrazine | Trans-cyclooctene (TCO), Norbornene | Extremely fast kinetics, catalyst-free, fluorogenic potential. creative-biolabs.comillinois.edusigmaaldrich.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) | Cyclooctyne (e.g., DBCO, BCN) | Catalyst-free, highly selective. wikipedia.orgconfluore.com.cn |

| Staudinger Ligation | Azide | Phosphine | One of the first bioorthogonal reactions developed. numberanalytics.comwikipedia.org |

| Oxime/Hydrazone Ligation | Aldehyde, Ketone | Aminooxy, Hydrazine (B178648) | Forms stable linkages under specific pH conditions. wikipedia.orgacs.org |

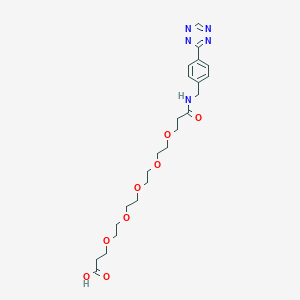

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O8/c29-21(24-17-19-1-3-20(4-2-19)23-27-25-18-26-28-23)5-7-32-9-11-34-13-15-36-16-14-35-12-10-33-8-6-22(30)31/h1-4,18H,5-17H2,(H,24,29)(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHHMKMNPIEOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C2=NN=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Synthetic Considerations of Me Tetrazine Peg4 Amine Hcl Salt

Molecular Architecture and Functional Group Roles

The utility of Me-Tetrazine-PEG4-amine HCl salt stems from its well-defined molecular structure, where each component serves a specific purpose. The combination of a reactive tetrazine core, a solubilizing and spacing PEG linker, and a versatile amine handle makes it a powerful tool for covalently linking molecules. broadpharm.comconju-probe.com

Role of the Methyltetrazine Moiety in IEDDA Reactivity and Stability

The core of this compound's reactivity lies in the 1,2,4,5-tetrazine (B1199680) ring, a six-membered aromatic ring containing four nitrogen atoms. lumiprobe.com This electron-deficient ring system is highly reactive towards electron-rich dienophiles, such as strained alkenes and alkynes, in a type of reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.govbohrium.comnih.gov This "click chemistry" reaction is exceptionally fast and selective, proceeding rapidly under mild, biocompatible conditions without the need for a catalyst. conju-probe.comconju-probe.com

The presence of a methyl group on the tetrazine ring is a key design feature. medkoo.com This substitution enhances the stability of the tetrazine ring, which is crucial for in vivo applications where the compound might be exposed to various biological molecules and conditions. nih.gov While electron-withdrawing groups can increase the reactivity of the tetrazine, they often do so at the expense of stability. nih.gov The methyl group provides a balance, offering good stability while maintaining a high reaction rate for the IEDDA ligation. medkoo.comcreative-biolabs.com This reaction is highly chemoselective, meaning the tetrazine will not react with other functional groups typically found in biological systems, such as amines and thiols. conju-probe.comnih.gov

The IEDDA reaction between a tetrazine and a strained alkene, like trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions known. broadpharm.comlumiprobe.com This rapid kinetic profile allows for the efficient labeling and conjugation of biomolecules even at low concentrations. broadpharm.comconju-probe.com

Polyethylene (B3416737) Glycol (PEG) Linker in Enhancing Solubility and Spacing

Connecting the reactive methyltetrazine moiety and the amine group is a polyethylene glycol (PEG) linker. PEG is a polymer composed of repeating ethylene (B1197577) oxide units and is widely used in bioconjugation for several beneficial properties. chempep.com The "PEG4" designation in Me-Tetrazine-PEG4-amine indicates a chain of four ethylene glycol units.

Key roles of the PEG linker include:

Enhanced Solubility: PEG is highly hydrophilic, and its inclusion in the molecule significantly improves the water solubility of the entire conjugate. axispharm.comprecisepeg.com This is particularly important when working with hydrophobic molecules or in aqueous biological environments. medkoo.comaxispharm.com

Biocompatibility and Reduced Immunogenicity: PEG is known for its biocompatibility and low immunogenicity. chempep.com When conjugated to other molecules, it can create a "stealth" effect, masking the molecule from the immune system and reducing the likelihood of an immune response. chempep.com

Flexible Spacer: The PEG chain acts as a flexible spacer, physically separating the tetrazine from the molecule to which the amine is attached. chempep.comprecisepeg.com This separation can minimize steric hindrance, allowing both the tetrazine and the conjugated molecule to maintain their respective activities. precisepeg.com The length of the PEG linker can be precisely controlled to optimize the distance between the conjugated partners. chempep.com

Improved Pharmacokinetics: In therapeutic applications, PEGylation (the process of attaching PEG chains) can increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life in the body. chempep.com

Amine Functional Group for Covalent Derivatization Strategies

The terminal primary amine group (-NH2) serves as a versatile chemical handle for attaching the this compound to a wide variety of molecules. whamine.combyjus.com Amines are nucleophilic and can readily react with a range of electrophilic functional groups to form stable covalent bonds. acs.org

Common derivatization strategies involving the amine group include:

Amide Bond Formation: The amine can react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. sigmaaldrich.com This is a widely used method for labeling proteins and other biomolecules that have available carboxyl groups.

Reaction with Isothiocyanates and Isocyanates: Amines react with isothiocyanates and isocyanates to form thioureas and ureas, respectively.

Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine or Schiff base, which can then be reduced to a stable secondary amine.

The hydrochloride (HCl) salt form of the amine improves the stability and handling of the compound. medkoo.com

Synthetic Methodologies for Tetrazine-Amine Linkers

The synthesis of complex molecules like this compound requires multi-step procedures that carefully construct each component of the final product.

General Strategies for the Synthesis of 1,2,4,5-Tetrazine Derivatives

The synthesis of the 1,2,4,5-tetrazine core is a foundational step. Several methods have been developed for the preparation of these heterocyclic compounds. thieme.de A common and historically significant method is the Pinner synthesis, which involves the reaction of an iminoester with hydrazine (B178648) to form an amidrazone, followed by cyclization. mdpi.com

More contemporary methods often involve the condensation of nitriles with hydrazine, which can be catalyzed by metal salts like zinc triflate (Zn(OTf)₂) or nickel triflate (Ni(OTf)₂). nih.gov This approach has improved the accessibility of unsymmetrical tetrazines. nih.gov The general process often involves the formation of a dihydrotetrazine intermediate, which is then oxidized to the final tetrazine product using an oxidizing agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium. nih.govacs.org

Another strategy involves the reaction of guanidine (B92328) derivatives with hydrazine. mdpi.com Additionally, the condensation of imidoyl chlorides with hydrazine provides a selective method for synthesizing unsymmetrical tetrazines. mdpi.com

Incorporation of PEG Linkers and Amine Functionalities

The synthesis of tetrazine-amine linkers involves strategies to connect the pre-formed or in-situ generated tetrazine ring with a PEG chain that is terminated with a protected amine group. The PEG linker with a terminal amine can be introduced by reacting a tetrazine precursor that has a suitable functional group for coupling with the PEG-amine.

For instance, a tetrazine bearing a carboxylic acid or an activated ester can be coupled with a PEG linker that has a terminal amine group. Conversely, a tetrazine with an amine functionality could be reacted with a PEG linker containing an activated carboxylic acid. The amine group on the PEG linker is typically protected during these coupling steps to prevent unwanted side reactions. The protecting group is then removed in the final step to yield the desired primary amine.

The direct conversion of carboxylic esters to tetrazines has also been explored as a method to introduce tetrazine functionality to molecules containing ester groups, which can be part of a larger linker structure. nih.gov

Optimization of Synthetic Routes for Research-Grade Reagents

Precursor Synthesis: The Amino-PEG4 Moiety

A critical component of the target molecule is the hydrophilic PEG4-amine spacer, which enhances water solubility. creative-biolabs.commedkoo.com The synthesis of well-defined, amine-terminated PEGs is a significant area of optimization. Research has focused on developing high-yield methods that provide excellent end-group fidelity.

One robust, multi-step strategy involves the conversion of hydroxyl-terminated PEGs. This process includes:

Mesylation: The terminal hydroxyl groups of a PEG precursor are converted to mesylates.

Azidation: The mesylate groups are then displaced by an azide (B81097) (N₃) group, often using sodium azide (NaN₃).

Reduction: The terminal azide groups are reduced to primary amines.

A facile and efficient method for the reduction step utilizes zinc (Zn) in the presence of ammonium (B1175870) chloride (NH₄Cl), which has been shown to produce amino-terminated PEGs with high isolated yields (82–99%) and exceptional end-group conversion rates of over 99%, as verified by NMR spectroscopy and mass spectrometry. nih.gov This approach is advantageous due to its simple work-up procedure, which yields high-purity products. nih.gov

Alternative synthetic routes have been explored, each with its own set of advantages and disadvantages. The table below compares common methods for producing amino-terminated PEGs, highlighting the importance of selecting a route that balances yield, purity, and procedural complexity.

Table 1: Comparative Analysis of Synthetic Routes for Amino-Terminated PEGs

| Method | Key Reagents | Typical Yield | End-Group Conversion | Reference |

|---|---|---|---|---|

| Mesylation, Azidation, Zn Reduction | Methanesulfonyl chloride, NaN₃, Zn/NH₄Cl | 82-99% | >99% | nih.gov |

| Mitsunobu Reaction & Hydrazine | Phthalimide, Hydrazine | 75-88% | >98% | nih.gov |

Coupling, Purification, and Salt Formation

Once the PEG4-amine precursor is synthesized, it is conjugated to a methyltetrazine moiety. This is typically achieved by reacting the amine with an activated form of methyltetrazine, such as a methyltetrazine-NHS ester, to form a stable amide bond. researchgate.net The optimization of this coupling step involves controlling the stoichiometry of the reactants, temperature, and reaction time to maximize the yield of the desired conjugate while minimizing side reactions.

Achieving research-grade purity necessitates a rigorous purification process. High-performance liquid chromatography (HPLC) is often employed to isolate the Me-Tetrazine-PEG4-amine from unreacted starting materials and byproducts. The final product's identity and purity are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. broadpharm.com

The final step in the synthesis is the formation of the hydrochloride (HCl) salt. This is a crucial consideration for research-grade reagents, as the HCl salt form generally offers improved stability and easier handling compared to the free amine base. medkoo.com The result is a highly pure, stable reagent suitable for demanding applications such as bioorthogonal chemistry, where the methyltetrazine group enables rapid and specific "click" reactions with molecules containing a trans-cyclooctene (TCO) group. creative-biolabs.commedchemexpress.combroadpharm.com

The quality specifications for research-grade this compound are summarized in the table below, reflecting the typical characteristics of the commercially available reagent.

Table 2: Typical Quality Specifications for Research-Grade this compound

| Property | Specification | Reference |

|---|---|---|

| Chemical Formula | C₁₇H₂₅N₅O₄ (base) / C₁₇H₂₆ClN₅O₄ (HCl salt) | medkoo.commedchemexpress.comnih.gov |

| Molecular Weight | ~363.4 g/mol (base) / ~399.9 g/mol (HCl salt) | creative-biolabs.commedkoo.commedchemexpress.comnih.gov |

| Purity | ≥95% | medkoo.combroadpharm.comglycomindsynth.com |

| Appearance | Varies (often a solid) | medkoo.com |

| Solubility | Soluble in Water, DMSO, DMF, DCM | broadpharm.com |

| Storage Condition | -20°C, protected from light and moisture | broadpharm.commedchemexpress.com |

Mechanistic Investigations of Me Tetrazine Peg4 Amine Hcl Salt Reactivity

Kinetics and Thermodynamics of Inverse Electron-Demand Diels-Alder Reactions

The IEDDA reaction is a type of [4+2] cycloaddition where an electron-poor diene, in this case, the tetrazine core of Me-Tetrazine-PEG4-amine, reacts with an electron-rich dienophile. nih.govrsc.org This is the reverse of the "normal" Diels-Alder reaction. The reaction proceeds through a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, eliminating nitrogen gas to form a stable dihydropyridazine (B8628806), which can further oxidize to a pyridazine. frontiersin.orgnih.govnih.gov The rate of this reaction is a critical factor in its utility, particularly in biological systems where speed and selectivity are paramount. conju-probe.comiris-biotech.de

The reactivity of tetrazines in IEDDA reactions is significantly enhanced when paired with strained dienophiles. rsc.org This is because the ring strain in the dienophile raises the energy of its highest occupied molecular orbital (HOMO), bringing it closer in energy to the lowest unoccupied molecular orbital (LUMO) of the tetrazine, thus accelerating the reaction. rsc.orgresearchgate.net

Trans-Cyclooctenes (TCOs): TCOs are among the most reactive dienophiles for IEDDA reactions with tetrazines, exhibiting exceptionally fast second-order rate constants, sometimes reaching up to 3.3 x 10⁶ M⁻¹s⁻¹. iris-biotech.dersc.org The reaction between a methyl-substituted tetrazine and a TCO derivative can have a rate constant of approximately 1000 M⁻¹s⁻¹. iris-biotech.deiris-biotech.de Some studies have even reported rates up to 30,000 M⁻¹s⁻¹ for the reaction of tetrazines with TCOs. axispharm.com The reaction of 3,6-di(2-pyridyl)-s-tetrazine with trans-cyclooctene (B1233481) has a reported rate constant of about 2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture. nih.gov

Norbornenes: Norbornenes are another class of strained alkenes that react readily with tetrazines. nih.gov While generally slower than TCOs, they offer good stability and are synthetically accessible. nih.govnih.gov The reaction rates with norbornenes can be significantly influenced by substituents on the norbornene ring. For example, exo,exo-5-norbornene-2,3-dimethanol reacts almost as quickly as unsubstituted norbornene, while (±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate reacts much more slowly. nih.gov By varying the substituents on the tetrazine, the reaction rate with norbornene can be altered by over 14,000-fold. rsc.org A methyl-substituted tetrazine was found to produce both monomeric and dimeric adducts with norbornenes. acs.org

Cyclopropenes: Cyclopropenes are highly strained "mini-tags" that exhibit high reactivity towards tetrazines. nih.govrsc.org The reaction rates are sensitive to substituents on the cyclopropene (B1174273) ring, with variations of over two orders of magnitude observed. nih.govnih.gov For instance, a 3-amidomethyl substituted methylcyclopropene was found to react twice as fast as the previously fastest reported 1-methyl-3-substituted cyclopropene. nih.gov Interestingly, this substituted cyclopropene reacts faster with a sterically hindered tert-butyl substituted tetrazine than trans-cyclooctenol does. nih.govnih.gov

The table below summarizes the typical range of second-order rate constants for the reaction of methyl-tetrazines with various strained dienophiles.

| Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Trans-Cyclooctenes (TCOs) | ~1000 - 30,000 iris-biotech.deiris-biotech.deaxispharm.com |

| Norbornenes | ~1 - 100s (highly substituent dependent) nih.govnih.govrsc.org |

| Cyclopropenes | Varies significantly with substitution nih.govnih.gov |

The methyl group on the tetrazine ring of Me-Tetrazine-PEG4-amine plays a crucial role in balancing reactivity and stability.

Electronic Effects: The methyl group is an electron-donating group. According to Frontier Molecular Orbital (FMO) theory, electron-donating groups on the diene should decrease the rate of an IEDDA reaction by raising the LUMO energy of the tetrazine. rsc.org However, the effect is more nuanced.

Stability: Methyl-substituted tetrazines exhibit high stability, especially in aqueous media, which is a significant advantage for biological applications. iris-biotech.deiris-biotech.de This increased stability is a key trade-off for a slight potential decrease in reactivity compared to unsubstituted or electron-withdrawing group-substituted tetrazines.

Steric Effects: While the methyl group is relatively small, steric hindrance can still play a role, particularly with bulky dienophiles. However, for many applications, this steric effect is minimal. Studies have shown that mono-substituted tetrazines can react faster than di-substituted ones, even with electron-withdrawing groups, suggesting that reduced steric hindrance can be a dominant factor. rsc.org

In essence, the methyl group provides a good compromise, offering excellent stability while maintaining a high reaction rate, making Me-Tetrazine-PEG4-amine a reliable and versatile tool for bioconjugation. iris-biotech.deiris-biotech.de

The choice of solvent can have a significant impact on the kinetics and efficiency of IEDDA reactions. mdpi.compsu.edu While these reactions can proceed in a variety of organic solvents and aqueous media, the polarity of the solvent can influence the reaction rate. nih.govrsc.org

Polarity: The transition state of the IEDDA reaction is often more polar than the reactants. rsc.org Therefore, polar solvents can stabilize the transition state, leading to an increase in the reaction rate. rsc.org However, some studies have shown that for certain Diels-Alder reactions, an increase in solvent polarity can decrease the reaction rate by stabilizing the reactants more than the transition state. mdpi.com

Hydrogen Bonding: The hydrogen-bonding capability of the solvent can also affect the reaction rate and selectivity. psu.edu In aqueous solutions, hydrophobic effects can play a role in bringing the reactants together. psu.edu

Solvent-Reactant Interactions: Specific interactions between the solvent and the reactants can alter their electronic properties. For instance, solvents can change the energy levels of the frontier molecular orbitals (HOMO and LUMO) of both the diene and the dienophile, thereby affecting the reaction rate. mdpi.com

It is crucial to consider the specific solvent system when designing experiments, as reaction rates can vary significantly between different media. researchgate.net

Theoretical and Computational Analyses of Reaction Pathways

Computational chemistry provides invaluable insights into the mechanisms of IEDDA reactions, complementing experimental findings. researchgate.netnih.govnih.gov Theoretical models help to rationalize observed reactivities and predict the behavior of new reactants.

FMO theory is a cornerstone for understanding the reactivity in Diels-Alder reactions. nih.gov In the context of IEDDA, the primary interaction is between the HOMO of the dienophile and the LUMO of the diene. rsc.orgnih.govresearchgate.net

Energy Gap: The rate of the reaction is inversely proportional to the energy gap between the HOMO of the dienophile and the LUMO of the tetrazine. nih.govrsc.org A smaller energy gap leads to a faster reaction. nih.gov

Tuning Reactivity: This principle allows for the rational design of reactants. Electron-donating groups on the dienophile raise its HOMO energy, while electron-withdrawing groups on the tetrazine lower its LUMO energy, both of which decrease the energy gap and accelerate the reaction. rsc.org Conversely, the electron-donating methyl group on Me-Tetrazine-PEG4-amine would be expected to slightly increase the LUMO energy, but this is balanced by other factors.

While FMO theory provides a powerful framework, it is not always the sole determinant of reactivity. Other factors, such as steric effects and distortion energies, can also play a significant role. nih.gov

Density Functional Theory (DFT) calculations and other computational methods are used to model the entire reaction pathway, including the structures and energies of transition states and intermediates. nih.govacs.orgnih.gov

Transition State Analysis: These studies can elucidate the geometry of the transition state and calculate the activation energy of the reaction. acs.orgnih.gov For example, computational analysis has been used to understand the unexpected reactivity of certain substituted cyclopropenes. nih.gov

Reaction Intermediates: The IEDDA reaction of tetrazines proceeds through a bicyclic intermediate before the elimination of nitrogen gas. nih.govacs.org Computational studies can investigate the stability and lifetime of this intermediate. In some cases, the barrier for nitrogen loss is very low or even nonexistent, leading to a concerted or near-concerted process with two sequential transition states. acs.orgnih.gov

Dynamic Effects: Molecular dynamics simulations have revealed that dynamic effects can influence the product distribution in some tetrazine cycloadditions. For instance, in the reaction of tetrazine with cyclopropene, trajectory studies showed a different product ratio than predicted by transition state theory alone, highlighting the importance of dynamic effects in understanding reaction outcomes. comporgchem.com

Computational chemistry, therefore, provides a detailed picture of the reaction landscape, offering insights that are often inaccessible through experimental methods alone. rsc.org

Mechanistic Insights into Retro-Diels-Alder and Subsequent Elimination Steps

The reactivity of Me-Tetrazine-PEG4-amine HCl salt is fundamentally governed by the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry. frontiersin.orgrsc.org This process involves the [4+2] cycloaddition between the electron-deficient 1,2,4,5-tetrazine (B1199680) ring and a dienophile, typically a strained alkene like a trans-cyclooctene (TCO). iris-biotech.denih.gov The reaction proceeds through a highly strained bicyclic intermediate. rsc.org This intermediate is transient and rapidly undergoes a retro-Diels-Alder reaction. nih.govresearchgate.net

The defining characteristic of this subsequent step is the irreversible elimination of a molecule of dinitrogen (N₂). nih.govresearchgate.net This elimination is a significant thermodynamic driving force for the reaction, resulting in the formation of a stable dihydropyridazine product. rsc.orgresearchgate.net In certain protic environments, this dihydropyridazine can further isomerize to a more stable 1,4-dihydropyridazine or be oxidized to a pyridazine. rsc.orgnih.gov The release of N₂ gas as the sole byproduct is a key feature that contributes to the reaction's biocompatibility. nih.gov

Computational and experimental studies have provided a detailed understanding of this mechanism. The initial cycloaddition is the rate-determining step, and the subsequent retro-Diels-Alder elimination of N₂ is typically a barrierless and rapid process. escholarship.org This two-step sequence—cycloaddition followed by irreversible elimination—ensures that the ligation is robust and proceeds to completion even at the low concentrations typical of biological systems. nih.gov

Examination of Reaction Selectivity and Orthogonality

Orthogonality with Other Bioorthogonal Click Chemistries (e.g., SPAAC, CuAAC)

The concept of orthogonality is central to performing multiple, distinct chemical modifications within the same biological system. The tetrazine ligation has been demonstrated to be mutually orthogonal with other prominent bioorthogonal reactions, including the strain-promoted alkyne-azide cycloaddition (SPAAC) and the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). nih.gov

This means that the tetrazine/strained-alkene reaction can proceed efficiently without cross-reacting with the components of SPAAC (e.g., cyclooctynes and azides) or CuAAC (e.g., terminal alkynes and azides). nih.gov This orthogonality enables researchers to perform simultaneous or sequential labeling of different molecular targets. For instance, a triple ligation strategy has been successfully employed to label multiple subunits of the 20S proteasome in a single experiment using the tetrazine ligation, Staudinger ligation, and CuAAC. nih.gov

Studies comparing the efficiency of these reactions have shown that the inverse-electron-demand Diels-Alder (iEDDA) reaction is not only orthogonal but also significantly faster and often results in higher reaction yields for protein enrichment compared to both SPAAC and CuAAC. nih.gov

Table 1: Comparison of Bioorthogonal Reaction Efficiencies for PARP1 Enrichment

| Click Reaction | Enrichment Efficiency |

| iEDDA (Tetrazine Ligation) | 100% |

| SPAAC | 45% |

| CuAAC | 9% |

Data sourced from a study on chemical proteomics. nih.gov

Distinctions in Reactivity Compared to Isomeric Tetrazines and Triazines

The reactivity of tetrazines is highly dependent on their isomeric structure and the nature of their substituents. The 1,2,4,5-tetrazine core, present in this compound, is well-established for its rapid iEDDA reactions with strained alkenes. phys.org

In contrast, other isomers like 1,2,3,5-tetrazines exhibit distinct reactivity. escholarship.orgphys.org While 1,2,4,5-tetrazines react with alkenes, 1,2,3,5-tetrazines react selectively with amidines. escholarship.org This difference in reactivity is rooted in their reaction mechanisms. The reaction of 1,2,3,5-tetrazines with amidines proceeds through an addition/N₂ elimination/cyclization pathway, rather than the Diels-Alder mechanism of 1,2,4,5-tetrazines. escholarship.org This inherent difference allows the two classes of tetrazines to be used orthogonally to each other in the same system. phys.org

Similarly, 1,2,3-triazines also react with amidines, forming pyrimidines, and show orthogonal reactivity to the 1,2,4,5-tetrazine-based chemistry. escholarship.org The rate-limiting step for the triazine-amidine reaction is the initial nucleophilic attack, a different mechanistic pathway than the concerted cycloaddition of the iEDDA reaction. escholarship.org

Substituents on the 1,2,4,5-tetrazine ring also play a crucial role. Symmetrically substituted tetrazines often exhibit more selective reactions compared to their asymmetric counterparts. researchgate.net For instance, methyl-substituted tetrazines, like the "Me-Tetrazine" component, are known for their high stability in aqueous media while maintaining rapid reaction kinetics, making them a preferred choice for applications like protein labeling. iris-biotech.de Hydrogen-substituted tetrazines, while less stable, can offer even faster kinetics for applications like in vivo imaging where speed is paramount. iris-biotech.de

Table 2: Reactivity of Different Azine Heterocycles

| Heterocycle | Reaction Partner | Primary Mechanism | Orthogonal To |

| 1,2,4,5-Tetrazine | Strained Alkenes | Inverse-Electron-Demand Diels-Alder | 1,2,3,5-Tetrazine/Amidine, SPAAC, CuAAC |

| 1,2,3,5-Tetrazine | Amidines | Addition/N₂ Elimination/Cyclization | 1,2,4,5-Tetrazine/Alkene |

| 1,2,3-Triazine | Amidines | Addition/N₂ Elimination/Cyclization | 1,2,4,5-Tetrazine/Alkene |

Advanced Methodological Applications in Chemical Biology and Materials Science

Development of Bioorthogonal Bioconjugation Strategies

Me-Tetrazine-PEG4-amine HCl salt is a key reagent in bioorthogonal chemistry, particularly in reactions involving inverse electron demand Diels-Alder (iEDDA) cycloaddition. conju-probe.com The methyltetrazine group reacts with exceptional speed and selectivity with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), norbornene, and cyclopropene (B1174273), to form a stable dihydropyridazine (B8628806) linkage. conju-probe.comconju-probe.com This reaction's biocompatibility allows it to proceed efficiently under mild, aqueous conditions without the need for catalysts, making it ideal for use in complex biological systems. conju-probe.comconju-probe.com The hydrophilic PEG4 spacer enhances the water solubility of the molecule and minimizes steric hindrance. conju-probe.comaxispharm.com

Site-Specific Functionalization of Biomolecules

The ability to achieve site-specific modifications of biomolecules is crucial for understanding their function and for therapeutic applications. Me-Tetrazine-PEG4-amine facilitates this by enabling the precise attachment of various functional groups to proteins, nucleic acids, and glycans that have been pre-functionalized with a strained alkene.

One prominent application is in the modification of antibodies. For instance, single-chain antibody fragments (scFvs) can be functionalized at their C-terminus by combining intein-mediated expressed protein ligation (EPL) with the iEDDA reaction between a styrene-modified scFv and a tetrazine-conjugated molecule. researchgate.netnih.gov This method ensures that the modification does not interfere with the antibody's binding activity. researchgate.netnih.gov Another strategy involves the genetic incorporation of unnatural amino acids containing strained alkenes into proteins, allowing for subsequent labeling with tetrazine probes. nih.gov This has been demonstrated in mammalian cells for protein labeling. nih.gov Furthermore, a method termed TyrEx (tyramine excision) cycloaddition allows for the autonomous generation of a dienophile in bacteria, which can then be rapidly conjugated with a tetrazine probe for site-specific protein modification. nih.gov

In the realm of nucleic acids, molecular spherical nucleic acids (MSNAs) functionalized with TCO have been developed for pretargeted imaging applications, where they can be specifically labeled in vivo with a radiolabeled tetrazine derivative. nih.govacs.org For glycans, metabolic labeling strategies can be employed to introduce dienophiles into glycoproteins. For example, sialylated glycoconjugates have been monitored during zebrafish embryo development using fluorogenic tetrazine conjugates. nih.gov

Conjugation to Synthetic Polymers and Nanoparticles for Functionalization

The versatility of Me-Tetrazine-PEG4-amine extends to the functionalization of synthetic polymers and nanoparticles, creating advanced materials for various biomedical applications.

Synthetic polymers such as polypeptides and polypeptoids have been functionalized with tetrazine moieties by using a tetrazine-functional amine as an initiator for ring-opening polymerization. researchgate.net These functionalized polymers can self-assemble into micelles and other nanoparticles, which can then be used in applications like pretargeted imaging. researchgate.net The accessibility of the tetrazine groups on the surface of these nanoparticles allows for efficient in vivo click chemistry. researchgate.net

Fluorescent silica (B1680970) nanoparticles have been combined with bioorthogonal chemistry for the ultrasensitive detection of antigens like the HIV-1 p24 antigen. broadpharm.com In this approach, the nanoparticles are functionalized to facilitate the attachment of tetrazine groups, enabling subsequent detection and signal amplification steps. Quantum dots have also been successfully conjugated using tetrazine-norbornene cycloaddition, providing a highly efficient method for creating functionalized quantum dot bioconjugates. deepdyve.com

Multi-Functionalization and Orthogonal Labeling Strategies

The high specificity of the tetrazine-TCO ligation allows for its use in conjunction with other bioorthogonal reactions, enabling multi-functionalization and orthogonal labeling of complex biological systems. This allows researchers to track multiple molecular processes simultaneously.

Strategies have been developed that employ mutually exclusive bioorthogonal reactions. For example, the tetrazine ligation has been used alongside Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a triple ligation strategy for activity-based protein profiling, allowing for the labeling of multiple catalytic subunits within the 20S proteasome in a single experiment. nih.gov The genetic incorporation of different unnatural amino acids, such as norbornene and cyclooctyne derivatives, into proteins within mammalian cells has also enabled dual labeling through orthogonal tetrazine ligation and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This demonstrates the potential for intricate, multi-target labeling in living systems.

Design and Engineering of Chemical Probes and Biosensors

The unique properties of the tetrazine moiety make it an excellent component in the design of chemical probes and biosensors. Its ability to participate in rapid bioorthogonal reactions and to influence the photophysical properties of nearby molecules has been exploited to create sophisticated tools for detection and imaging.

Fluorogenic Probe Development for "Turn-On" Detection and Imaging

A significant advancement in bioimaging is the development of "turn-on" fluorogenic probes, which are initially non-fluorescent and become fluorescent only upon reaction with their target. Tetrazine-based probes are particularly effective in this regard because the tetrazine ring can act as a quencher for a nearby fluorophore through a process involving an n–π* electron transition. nih.govresearchgate.net

Upon iEDDA reaction with a strained alkene, the tetrazine is converted to a dihydropyridazine, which eliminates the quenching effect and restores the fluorescence of the fluorophore, leading to a high signal-to-noise ratio. nih.govnih.gov This "click-to-release" mechanism has been utilized to develop a variety of fluorogenic probes. nih.gov Researchers have engineered these probes to have fluorescence emission across the visible spectrum, from blue to yellow. nih.gov Near-infrared (NIR) fluorogenic tetrazine probes have also been developed to take advantage of the deeper tissue penetration and lower autofluorescence in the NIR window. nih.gov These probes have been used for no-wash, real-time tracking of biomolecules and for sub-organelle imaging. nih.gov

| Fluorogenic Probe Characteristics | Description |

| Quenching Mechanism | The tetrazine moiety quenches the fluorescence of an adjacent fluorophore. nih.govnih.gov |

| Activation | The iEDDA reaction with a strained alkene converts tetrazine to a non-quenching dihydropyridazine, "turning on" fluorescence. nih.govnih.gov |

| Advantages | High signal-to-noise ratio, no-wash imaging, real-time tracking. nih.govnih.gov |

| Applications | Live-cell imaging, monitoring dynamic processes, triggered drug release. nih.govnih.gov |

Radiotracer Design for Pretargeted Molecular Imaging Approaches (e.g., PET, SPECT)

Pretargeted imaging is a two-step approach that decouples the targeting of a biomarker from the delivery of the imaging agent. This strategy is particularly advantageous for radionuclides with short half-lives used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.govrsc.org

In this approach, a biomolecule (e.g., an antibody) conjugated with a strained alkene is administered first and allowed to accumulate at the target site and clear from circulation. nih.gov Subsequently, a much smaller, fast-clearing radiolabeled tetrazine molecule is administered. nih.gov The rapid and specific iEDDA reaction in vivo leads to the covalent attachment of the radionuclide to the target-bound biomolecule, resulting in high-contrast images. nih.gov

Me-Tetrazine-PEG4-amine and similar derivatives are ideal for this application due to their favorable pharmacokinetics, including rapid blood clearance and urinary excretion. conju-probe.comnih.gov Various radionuclides, including fluorine-18 (B77423) ([¹⁸F]) for PET and technetium-99m ([⁹⁹mTc]) for SPECT, have been incorporated into tetrazine-based radiotracers. nih.govresearchgate.net For example, [¹⁸F]FDG has been used to create a tetrazine-based tracer, [¹⁸F]FDG-Tz, for pretargeted PET imaging of TCO-functionalized spherical nucleic acids. nih.govacs.org Structure-activity relationship studies are ongoing to optimize the design of these tetrazine radiotracers to achieve even better in vivo performance. researchgate.net

Mechanistic Aspects of Self-Immolative and Cleavable Linker Systems

The integration of tetrazine chemistry into self-immolative and cleavable linker systems has revolutionized controlled molecular release. These systems are designed to release a cargo molecule in response to a specific trigger, which, in this context, is the bioorthogonal reaction of the tetrazine moiety.

The fundamental mechanism involves the IEDDA reaction between a tetrazine and a dienophile, such as trans-cyclooctene (TCO). researchgate.netmdpi.com This highly efficient and rapid "click-to-release" reaction initiates a cascade of electronic rearrangements within the linker, culminating in the cleavage of a bond and the liberation of the payload. nih.gov For instance, a common strategy employs a TCO-carbamate benzyl ether self-immolative linker for the release of molecules containing hydroxyl groups. researchgate.netrsc.org Upon reaction with a tetrazine, the stable benzyl ether linker is rapidly cleaved under physiological conditions, releasing the alcohol. researchgate.netrsc.org

A notable application of this technology is the tetrazine-triggered release of the anticancer drug Doxorubicin. strath.ac.uknih.gov In one approach, a self-immolative linker based on a 4-hydroxymethyl phenyl vinyl ether scaffold was used to cage Doxorubicin via a carbamate linkage. strath.ac.uk The reaction with a water-soluble tetrazine triggers the decaging of a phenol, which in turn prompts a 1,6-elimination and the subsequent release of the active drug. strath.ac.uk This system demonstrated a controlled switch-on of cytotoxicity in a cellular environment. strath.ac.uk

The versatility of this approach allows for the release of various functional groups beyond alcohols and amines, including phenols and carboxylic acids, by designing appropriate linker structures. researchgate.net The stability of the tetrazine-responsive linker is a critical factor for in vivo applications, with various substituted tetrazines showing different stability profiles under physiological conditions. mdpi.com

Table 1: Kinetic Parameters of Tetrazine-Triggered Release Systems

| Linker System | Trigger | Reaction | Second-Order Rate Constant (k₂) | Half-life (t₁/₂) of Decaging | Reference |

| TCO-carbamate benzyl ether | Tetrazine | IEDDA | ~100 M⁻¹s⁻¹ | 27 minutes | researchgate.netrsc.org |

| Vinyl ether-based dienophile | Tetrazine | DAINV | Not specified | Not specified | strath.ac.uk |

| Tetrazine-tCO | Tetrazine | IEDDA | ~10⁴ M⁻¹s⁻¹ | Not specified | nih.gov |

Innovation in Functional Material Fabrication and Surface Chemistry

The unique reactivity of the tetrazine moiety in "this compound" has been harnessed for the innovative fabrication of functional materials and for advanced surface chemistry applications. axispharm.com The bioorthogonal nature of the tetrazine ligation allows for the precise and efficient modification of material surfaces and the construction of complex polymeric architectures under mild, aqueous conditions. conju-probe.com

Surface Functionalization for Analytical Platforms and Biosensing

The ability to selectively immobilize biomolecules onto surfaces is paramount for the development of sensitive and robust analytical platforms and biosensors. Tetrazine-based surface functionalization offers a powerful method to achieve this. Surfaces can be modified to present tetrazine groups, which then serve as reactive handles for the covalent attachment of molecules bearing a complementary dienophile, such as TCO. nih.gov

For example, a strategy has been developed to immobilize antibodies on microtiter plates to enhance the sensitivity of ELISA techniques. mdpi.com This involves preparing surfaces with exposed tetrazine groups, either by modifying aminated plates with an NHS-tetrazine reagent or by pre-coating the surface with a tetrazine-functionalized protein like bovine serum albumin (BSA). mdpi.com Capture antibodies conjugated with TCO can then be efficiently and covalently attached to the surface via the tetrazine-TCO reaction. mdpi.com This method of covalent immobilization can lead to a higher density of correctly oriented antibodies, thereby improving the sensitivity of the assay.

This chemo-enzymatic approach to surface chemistry has been shown to be versatile, enabling the grafting of a wide array of molecules, including small molecules, enzymes, and peptides, onto various materials while retaining their biological activity. nih.gov The hydrophilic PEG4 spacer in "this compound" is particularly beneficial in this context as it enhances water solubility and reduces non-specific binding of biomolecules to the surface. conju-probe.comconju-probe.com

Integration into Hydrogels and Polymeric Architectures for Controlled Chemical Environments

"this compound" and similar tetrazine derivatives are increasingly being used to create sophisticated hydrogels and polymeric architectures with precisely controlled properties. The IEDDA reaction between tetrazine and dienophiles like norbornene or TCO provides a highly efficient and bioorthogonal cross-linking strategy for hydrogel formation. nih.govacs.org

This "click chemistry" approach has been successfully employed to prepare hydrogels from a variety of polymers, including poly(ethylene glycol) (PEG), gelatin, alginate, and hyaluronic acid. nih.govacs.org The gelation process is typically rapid, occurring within minutes at room temperature without the need for catalysts or initiators that could be harmful to encapsulated cells or bioactive molecules. mdpi.com

A key advantage of using tetrazine-based cross-linking is the ability to tune the mechanical properties of the resulting hydrogels. For instance, in gelatin-based hydrogels, by varying the degree of modification of the gelatin with tetrazine and norbornene groups, as well as the ratio between these two reactive partners, the cross-linking density and, consequently, the stiffness and swelling behavior of the hydrogel can be precisely controlled. acs.org A head-to-head comparison of PEG hydrogels crosslinked with tetrazine-norbornene chemistry versus thiol-norbornene chemistry revealed a significant increase in the storage modulus and enhanced resistance to hydrolytic degradation in the tetrazine-crosslinked gels. nih.govnih.gov This has been attributed to secondary interactions between the cycloaddition products of the tetrazine-norbornene reaction. nih.govnih.gov

Furthermore, the integration of tetrazine linkers into polymeric structures allows for the creation of materials for controlled release. For example, amphiphilic PEG-block-Doxorubicin co-polymer nanoparticles have been synthesized where the drug is attached via a tetrazine-responsive self-immolative linker. strath.ac.uk The addition of a tetrazine trigger leads to the release of Doxorubicin, demonstrating the potential for creating smart drug delivery systems. strath.ac.uk Similarly, tetrazine ligation has been used for the interfacial polymerization of PEG-based macromers to form hydrogel microfibers with tunable degradability and cell-adhesiveness, opening up new possibilities for tissue engineering applications. acs.orgnih.gov

Table 2: Properties of Tetrazine-Crosslinked Hydrogels

| Polymer Backbone | Cross-linking Chemistry | Key Tunable Properties | Potential Applications | Reference |

| Poly(ethylene glycol) (PEG) | Tetrazine-Norbornene | Storage modulus, hydrolytic degradation | 3D cell culture, tissue engineering | nih.govnih.gov |

| Gelatin | Tetrazine-Norbornene | Gelation time, swelling ratio, mechanical stiffness | Cell-laden hydrogels, tissue engineering | acs.org |

| Poly(L-glutamic acid) (PLG) and 4-arm PEG | Tetrazine-Norbornene | Gelation kinetics, mechanical properties | Localized drug delivery (e.g., cisplatin) | mdpi.com |

| Poly(ethylene glycol) (PEG) | Interfacial Tetrazine Ligation with TCO | Degradability, cell-adhesiveness | Tissue engineering scaffolds | acs.orgnih.gov |

Future Directions and Emerging Research Avenues

Expanding the Repertoire of Bioorthogonal Partners for Me-Tetrazine-PEG4-amine HCl Salt

The efficacy of this compound is fundamentally tied to its reaction partner, the dienophile. While trans-cyclooctene (B1233481) (TCO) is the most common and highly reactive partner, research is actively seeking to broaden the range of available dienophiles to offer a more diverse toolkit for biological applications. nih.govnih.gov The primary reaction for linkers like Me-Tetrazine-PEG4-amine involves its tetrazine moiety reacting with strained alkenes, such as TCO, norbornene, and cyclopropene (B1174273), to form a stable dihydropyridazine (B8628806) linkage. conju-probe.comconju-probe.com

The expansion of this repertoire includes:

Cyclopropene Derivatives : These dienophiles are smaller than TCOs, which can be advantageous in certain contexts. Research has focused on modifying the cyclopropene structure to enhance reaction kinetics. For instance, converting an electron-withdrawing carbonyl group near the cyclopropene to an amide or secondary amine has been shown to improve the reaction rate with tetrazines by up to two orders of magnitude. nih.gov

Norbornadiene Derivatives : These strained dienophiles can participate in tetrazine-mediated transfer (TMT) reactions. This process involves the initial tetrazine ligation followed by a retro-Diels-Alder reaction, which results in the generation of two separate, non-ligated products. nih.gov This unique reactivity opens up possibilities for applications beyond simple conjugation, such as in templated chemistry for nucleic acid detection. nih.gov

Other Strained Alkenes : The search for novel dienophiles is ongoing, with the goal of tuning reaction rates, stability, and downstream applications. The development of partners that offer different steric profiles or alternative reaction pathways remains a significant area of interest. acs.org

Table 1: Comparison of Common Bioorthogonal Dienophile Partners for Tetrazines

| Dienophile Partner | General Reactivity with Tetrazines | Key Features & Applications |

|---|---|---|

| trans-Cyclooctene (TCO) | Extremely high (k₂ up to 10⁶ M⁻¹s⁻¹) broadpharm.com | The most widely used partner due to its exceptional speed and stability; ideal for low-concentration in vivo applications like pretargeted imaging and drug delivery. nih.govnih.gov |

| Norbornenes | Moderate to high | Used in various bioorthogonal applications; can be fine-tuned through structural modifications. conju-probe.com |

| Cyclopropenes | Variable; can be enhanced through chemical modification nih.gov | Smaller steric footprint compared to TCO; useful for specific labeling scenarios where size is a constraint. conju-probe.comnih.gov |

| Norbornadienes | Specialized reactivity | Enables tetrazine-mediated transfer (TMT) reactions, leading to product release rather than stable ligation. nih.gov |

Rational Design Principles for Next-Generation Tetrazine Linkers with Enhanced Reactivity and Specificity

The performance of a tetrazine linker like this compound is not solely dependent on its dienophile partner; the structure of the tetrazine itself is a critical determinant of its reactivity, stability, and in vivo performance. nih.gov Research is increasingly focused on establishing clear design principles to create next-generation linkers with optimized properties.

Key principles guiding this rational design include:

Electronic Tuning : The IEDDA reaction rate is highly sensitive to the electronic properties of the tetrazine. nih.gov Electron-withdrawing groups attached to the tetrazine ring lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, which accelerates the cycloaddition with an electron-rich dienophile like TCO. nih.govacs.org Conversely, electron-donating groups slow the reaction.

Balancing Reactivity and Stability : A significant challenge in tetrazine design is the inverse correlation between reactivity and physiological stability. acs.org Highly reactive tetrazines are often more susceptible to degradation by endogenous nucleophiles. acs.org Recent strategies to overcome this include the development of novel scaffolds, such as triazolyl-tetrazines, which exhibit both high reactivity and enhanced stability compared to traditional pyridyl-substituted tetrazines. acs.org

Optimizing Lipophilicity for In Vivo Use : For applications within living organisms, such as pretargeted PET imaging, the physicochemical properties of the tetrazine linker are paramount. Studies have shown that successful in vivo pretargeting correlates strongly with high reaction rates (k > 50,000 M⁻¹s⁻¹) and low lipophilicity (calculated logD₇.₄ values below -3). nih.govresearchgate.net The PEG4 spacer in this compound contributes to its hydrophilicity, which is a favorable characteristic. conju-probe.comconju-probe.com

Steric Considerations : Steric hindrance around the tetrazine core can influence reaction kinetics. While often a slowing factor, steric effects can sometimes lead to surprising outcomes. For example, some sterically hindered tert-butyl substituted tetrazines react faster with cyclopropenes than with the larger TCO. nih.gov

Functional Scaffolds for New Reactivity : Design is expanding beyond simple ligation to include "click-to-release" functionalities. By introducing hydroxyl groups onto aryl-tetrazine scaffolds, researchers have created "bioorthogonal scissors" that not only react quickly with a cleavable TCO partner but also trigger near-quantitative release of a cargo molecule. nih.gov

Table 2: Rational Design Principles for Tetrazine Linkers

| Design Principle | Effect on Performance | Example |

|---|---|---|

| Electronic Tuning | Electron-withdrawing groups increase the IEDDA reaction rate. nih.gov | Pyridyl and phenyl groups are common electron-withdrawing substituents. acs.org |

| Stability Enhancement | Novel heterocyclic scaffolds can improve stability against nucleophilic attack without sacrificing reactivity. acs.org | Triazolyl-tetrazines (Ta-Tz) show improved stability and high reactivity. acs.org |

| Lipophilicity Control | Low lipophilicity (logD < -3) is crucial for good in vivo biodistribution and rapid clearance of unbound probes. nih.gov | The inclusion of hydrophilic spacers like polyethylene (B3416737) glycol (PEG) improves water solubility. conju-probe.comcreative-biolabs.com |

| Functional Scaffolds | Introduction of specific functional groups can impart new capabilities, such as triggered release. nih.gov | Hydroxyaryl-tetrazines enable efficient "click-to-release" applications with cleavable TCOs. nih.gov |

Integration with Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring

A quantitative understanding of the behavior of this compound requires sophisticated analytical methods to monitor its reactions in real-time. The integration of advanced spectroscopic techniques is crucial for determining kinetic parameters and confirming reaction completion, both in vitro and in vivo.

The tetrazine ligation possesses a convenient spectroscopic handle: the tetrazine moiety has a characteristic absorbance in the visible range (around 510-550 nm) that disappears upon reaction with a dienophile like TCO. broadpharm.com This property is exploited by several techniques:

Stopped-Flow Spectrophotometry : This is a primary technique for measuring the rapid kinetics of the tetrazine-TCO ligation. acs.org By rapidly mixing solutions of the tetrazine and dienophile, the instrument can monitor the decay of the tetrazine's absorbance at sub-second timescales, allowing for the precise calculation of second-order rate constants. acs.orgresearchgate.net

UV-Vis Spectroscopy : For slower reactions or endpoint analysis, standard UV-Vis spectroscopy can be used to track the disappearance of the tetrazine peak over time, confirming that the reaction has proceeded to completion. broadpharm.com

Fluorescence Correlation Spectroscopy (FCS) : FCS is a powerful technique for studying fluorescently labeled molecules at very low concentrations. It can be used to assess the accessibility of tetrazine groups on nanoparticles or biopolymers and to monitor their conjugation to a fluorescently-tagged dienophile. researchgate.net

Fluorogenic Probes : A major area of advancement is the design of tetrazines that are inherently fluorogenic. In this approach, a tetrazine is conjugated to a fluorophore in a way that quenches its fluorescence. The bioorthogonal reaction with a dienophile breaks the quenching connection, leading to a dramatic "turn-on" of the fluorescent signal, often by over 100-fold. nih.gov This allows for no-wash imaging in living cells and provides a direct, positive signal for reaction monitoring. nih.gov

Table 3: Analytical Techniques for Monitoring Tetrazine Ligation

| Technique | Principle | Information Obtained |

|---|---|---|

| Stopped-Flow UV-Vis Spectrophotometry | Rapid mixing of reactants and monitoring the fast decay of tetrazine absorbance (~520 nm). acs.org | Precise second-order rate constants (k₂) for fast reactions. researchgate.net |

| Fluorescence "Turn-On" Probes | A quenched tetrazine-fluorophore conjugate fluoresces brightly only after the bioorthogonal reaction breaks the quenching mechanism. nih.gov | Real-time, positive signal of reaction progress, enabling no-wash cellular imaging. nih.gov |

| Fluorescence Correlation Spectroscopy (FCS) | Measures fluctuations in fluorescence intensity in a tiny observation volume to determine molecular concentration and diffusion. researchgate.net | Accessibility of tetrazine groups on macromolecules and nanoparticles; conjugation efficiency. researchgate.net |

| High-Pressure Liquid Chromatography (HPLC) | Separates components of a mixture for identification and quantification. | Confirmation of product formation and purity of the resulting conjugate. conju-probe.com |

Exploration of Unexplored Mechanistic Pathways and Reaction Modulations

While the core IEDDA mechanism of the tetrazine ligation is well-understood, researchers are exploring more nuanced aspects of the reaction to gain greater control and unlock new applications. nih.gov This includes investigating subtle mechanistic details and developing methods to modulate the reaction on demand.

Emerging areas of exploration include:

Computational Chemistry : Advanced computational methods, such as density functional theory (DFT), are being used to screen new tetrazine derivatives and provide deeper mechanistic insight. rsc.org For example, these models can predict the LUMO energy of a tetrazine to estimate its reactivity and have identified secondary orbital interactions that contribute to the enhanced reactivity of certain substituted tetrazines. acs.orgrsc.org

Catalytic Activation : A significant advance is the ability to "cage" the tetrazine in an inactive form (a dihydrotetrazine) and then trigger its activation on demand. This provides spatiotemporal control over the bioorthogonal reaction. acs.org Activation can be achieved through:

Enzymatic Catalysis : Horseradish peroxidase (HRP) can catalytically oxidize a stable dihydrotetrazine to the reactive tetrazine form. acs.org

Photocatalysis : In the presence of a photosensitizer like methylene (B1212753) blue, red light (660 nm) can trigger the oxidation of a dihydrotetrazine, turning on its reactivity towards a TCO partner. acs.org

Click-to-Release Mechanisms : Beyond simple ligation, tetrazines are being engineered to act as triggers for bond cleavage. nih.gov The interaction of a specifically designed tetrazine with a cleavable TCO derivative initiates a cascade that results in the release of a tethered molecule. nih.gov This has major implications for creating prodrugs that can be activated at a specific site of disease, thereby reducing systemic toxicity. nih.govnih.gov

This ongoing research into novel partners, rational design, advanced analytics, and reaction modulation continues to expand the horizon for tetrazine-based linkers like this compound, promising ever more sophisticated tools for chemistry, biology, and medicine. rsc.org

Q & A

Q. What is the structural composition of Me-Tetrazine-PEG4-amine HCl salt, and how does it influence its reactivity in bioorthogonal chemistry?

The compound consists of three key components:

- Methyltetrazine : A heterocyclic aromatic ring with four nitrogen atoms, enabling rapid inverse electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles like trans-cyclooctene (TCO) (k₂ ~2000 M⁻¹s⁻¹) .

- PEG4 spacer : A tetraethylene glycol chain that enhances water solubility, reduces immunogenicity, and improves biocompatibility in biological systems .

- Amine HCl salt : A terminal primary amine group (as hydrochloride salt) for covalent conjugation with carboxylic acids via carbodiimide chemistry (e.g., EDC/sulfo-NHS) . Methodological Insight: Optimize reaction pH (6.5–7.5) to activate the amine for coupling while preserving tetrazine reactivity .

Q. How does the PEG4 spacer affect solubility and stability in aqueous vs. organic solvents?

- Solubility : PEG4 increases hydrophilicity, enabling dissolution in water (>10 mg/mL) and polar solvents (e.g., DMSO, methanol). Organic solvents like dichloromethane may require sonication for dispersion .

- Stability : The HCl salt form enhances shelf life (>1 year at –20°C). Avoid repeated freeze-thaw cycles, as PEG4 may hydrolyze under acidic or high-temperature conditions . Methodological Insight: For long-term storage, aliquot in anhydrous DMSO under inert gas (argon/nitrogen) to prevent oxidation .

Q. What safety precautions are required when handling this compound?

- Hazards : Skin/eye irritation (EU H315/H319); potential organ toxicity (liver/kidney) with prolonged exposure .

- Protocols : Use nitrile gloves, safety goggles, and fume hoods. Avoid dust formation; clean spills with ethanol-moistened wipes . Methodological Insight: Conduct a risk assessment for in vivo studies, as residual HCl may alter cellular pH .

Advanced Research Questions

Q. How can reaction kinetics between Me-Tetrazine-PEG4-amine and TCO-modified biomolecules be optimized for live-cell imaging?

Q. What analytical techniques validate successful conjugation of Me-Tetrazine-PEG4-amine to proteins or nanoparticles?

- UV-Vis Spectroscopy : Tetrazine absorbs at 520–540 nm; conjugation shifts λmax due to electronic effects .

- MALDI-TOF/MS : Compare unmodified vs. conjugated protein masses (expected Δm/z ≈ 471 Da for 1:1 stoichiometry) .

- HPLC : Monitor retention time shifts using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) . Methodological Insight: Quench excess tetrazine with 10 mM norbornene-PEG4-azide to prevent off-target reactions .

Q. How does the HCl salt form impact reactivity compared to freebase amines in crosslinking applications?

- Reactivity Trade-offs : The HCl salt stabilizes the amine (reducing oxidation) but requires neutralization (e.g., with DIPEA) for efficient carbodiimide-mediated conjugation .

- Buffer Compatibility : Avoid phosphate buffers (risk of salt precipitation); use HEPES or MOPS (pH 7.0–7.5) . Methodological Insight: For amine-free reactions (e.g., click chemistry), convert the HCl salt to freebase using ion-exchange resin .

Q. What strategies mitigate hydrolysis of the PEG4 spacer during long-term biological assays?

- Stabilization : Add 1% BSA to aqueous solutions to reduce interfacial hydrolysis .

- Temperature Control : Store working solutions at 4°C (≤24 hr) or –80°C (≤1 month) .

- Alternative Spacers : For >7-day assays, consider hydrolytically stable PEG alternatives (e.g., PEG-dendrimers) .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported reaction yields for Me-Tetrazine-PEG4-amine conjugates?

- Key Variables :

- Solvent polarity: Higher yields in DMF vs. DMSO due to reduced tetrazine dimerization .

- Stoichiometry: Excess dienophile (1.5:1 TCO:tetrazine) minimizes unreacted tetrazine .

Q. Can this compound be used for in vivo pretargeted imaging, and what are the limitations?

- Applications : Yes, for tumor imaging via iEDDA "click" chemistry. Example protocol:

Inject TCO-modified antibody intravenously.

Allow 72 hr for biodistribution and clearance.

Administer tetrazine-Cy7 conjugate; image via NIR fluorescence .

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.